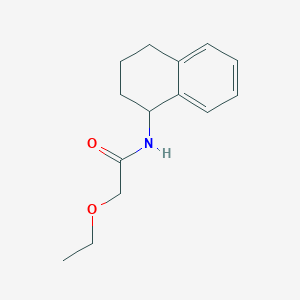![molecular formula C18H22ClNO2 B259366 N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine, commonly known as BSI-201, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. This molecule belongs to the class of poly(ADP-ribose) polymerase (PARP) inhibitors, which have shown promising results in the treatment of various types of cancers.
Mécanisme D'action
BSI-201 works by inhibiting the activity of N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine enzymes, which are involved in DNA repair. By blocking this compound activity, BSI-201 causes the accumulation of DNA damage, leading to cell death in cancer cells. This mechanism of action is particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA genes.
Biochemical and physiological effects:
BSI-201 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other chemotherapeutic agents. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
BSI-201 has several advantages for laboratory experiments, including its high potency and specificity for N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine enzymes, its ability to sensitize cancer cells to other chemotherapeutic agents, and its minimal toxicity in normal cells. However, its limitations include its low solubility and stability, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on BSI-201, including the development of more potent and stable analogs, the identification of biomarkers for patient selection, and the optimization of combination therapies with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the mechanisms of resistance to BSI-201 and to identify strategies to overcome it.
Méthodes De Synthèse
The synthesis of BSI-201 involves several steps, including the protection of the amine group, the reaction with 2-chlorobenzyl chloride, and the deprotection of the amine group. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
BSI-201 has been extensively studied for its potential use in cancer treatment, especially in combination with other chemotherapeutic agents. It has shown promising results in preclinical studies and clinical trials for the treatment of breast, ovarian, and other types of cancers.
Propriétés
Formule moléculaire |
C18H22ClNO2 |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C18H22ClNO2/c1-21-12-4-11-20-13-15-7-9-17(10-8-15)22-14-16-5-2-3-6-18(16)19/h2-3,5-10,20H,4,11-14H2,1H3 |
Clé InChI |
MRBBWRLRURNYBP-UHFFFAOYSA-N |
SMILES |
COCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
SMILES canonique |
COCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2-Fluorophenyl)methylazaniumyl]propanoate](/img/structure/B259321.png)


![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)